Benzyl N-Benzylpyrrolidine-3-carboxylate

Description

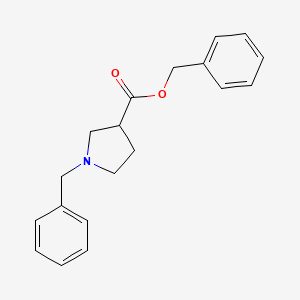

Benzyl N-Benzylpyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a benzyl ester group at the 3-position and an N-benzyl substituent. These compounds are pivotal intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, due to their versatile reactivity and functional group compatibility .

For this analysis, we focus on three closely related analogs from the evidence:

- Benzyl 3-aminopyrrolidine-1-carboxylate (BC0127, CAS 185057-50-5)

- Benzyl 3,3-difluoropyrrolidine-1-carboxylate (A262800, CAS 163457-22-5)

- Benzyl 3-methoxy-1-pyrrolidinecarboxylate (CAS 130403-95-1)

Structure

2D Structure

Properties

IUPAC Name |

benzyl 1-benzylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c21-19(22-15-17-9-5-2-6-10-17)18-11-12-20(14-18)13-16-7-3-1-4-8-16/h1-10,18H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEPOWKKYXJBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Steps for Related Compounds

Formation of Pyrrolidine Ring : This typically involves cyclization reactions of appropriate precursors, such as amino acids or their derivatives.

Introduction of Benzyl Groups : This can be achieved through alkylation reactions using benzyl halides or benzylamines under basic conditions.

Introduction of Carboxylate Groups : This may involve esterification reactions or the use of carboxylating agents.

Analysis of Synthesis Methods

| Synthesis Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Formation of Pyrrolidine Ring | Amino acid derivatives, cyclization agents | High temperature, acidic/basic conditions | Variable |

| Introduction of Benzyl Group | Benzyl halides, benzylamines | Basic conditions, room temperature | High |

| Introduction of Carboxylate Group | Carboxylating agents, esterification reagents | Acidic/basic conditions, reflux | Variable |

Research Findings and Challenges

Challenges : The synthesis of complex molecules like Benzyl N-Benzylpyrrolidine-3-carboxylate often faces challenges such as low yields, difficult purification steps, and the need for specific reagents.

Future Directions : Future research should focus on optimizing synthesis conditions, exploring new reagents, and developing more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-Benzylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Benzyl N-Benzylpyrrolidine-3-carboxylate has the molecular formula and a molecular weight of approximately 295.4 g/mol. It is characterized by a pyrrolidine ring substituted with benzyl groups and a carboxylate functional group, which contributes to its reactivity and utility in synthesis.

Intermediates in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders and antibiotics. Notably, derivatives of pyrrolidine compounds are known for their biological activity, including:

- Antibiotics : The compound is utilized in the synthesis of carbapenem antibiotics, which are crucial for treating resistant bacterial infections .

- Antihypertensive Agents : It plays a role in developing antihypertensive drugs like Darifenacine and Barnidipine, which help manage blood pressure .

Chiral Drug Development

The compound's chiral nature allows it to be used in creating enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce side effects. The synthesis of optically active N-benzyl-3-hydroxypyrrolidines from natural sources such as vasicine illustrates its potential in producing chiral pharmaceuticals efficiently .

Agrochemical Applications

This compound is also explored for its utility in agrochemicals. Its derivatives have been investigated for their potential to act as herbicides and pesticides, contributing to sustainable agricultural practices by providing effective control over pests while minimizing environmental impact .

Efficient Synthesis Routes

Recent advancements highlight efficient synthetic routes for producing this compound. Methods include:

- Condensation Reactions : Utilizing malic acid and benzylamine through condensation reactions followed by reduction processes to yield the desired compound .

- Natural Product Derivation : Starting from naturally occurring alkaloids like vasicine, which not only provides an eco-friendly route but also enhances the yield of optically active compounds .

Clinical Trials and Research Findings

Several studies have documented the pharmacological profiles of compounds derived from this compound:

- A study indicated that derivatives exhibit promising activity against specific bacterial strains, supporting their use as potential antibiotic agents.

- Research on antihypertensive properties demonstrated that certain derivatives effectively lower blood pressure in animal models, paving the way for future clinical trials .

Data Summary Table

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceuticals | Antibiotics (e.g., carbapenems) | Effective against resistant bacteria |

| Antihypertensives (e.g., Darifenacine) | Significant blood pressure reduction | |

| Agrochemicals | Herbicides and pesticides | Potential for sustainable agricultural practices |

| Synthesis | Chiral drug development | Efficient routes from natural products |

Mechanism of Action

The mechanism of action of Benzyl N-Benzylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Identifiers and Molecular Data

| Compound Name | CAS Number | Molecular Formula | Substituent(s) | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|---|

| Benzyl 3-aminopyrrolidine-1-carboxylate | 185057-50-5 | C₁₂H₁₆N₂O₂ | 3-amino | 232.27 | Not specified |

| Benzyl 3,3-difluoropyrrolidine-1-carboxylate | 163457-22-5 | C₁₂H₁₃F₂NO₂ | 3,3-difluoro | 257.24 | 95% |

| Benzyl 3-methoxy-1-pyrrolidinecarboxylate | 130403-95-1 | C₁₃H₁₇NO₃ | 3-methoxy | 235.28 | Not specified |

Key Observations:

Substituent Effects on Reactivity: The 3-amino group in BC0127 introduces nucleophilic character, making it suitable for coupling reactions (e.g., peptide bond formation) . The 3-methoxy group (CAS 130403-95-1) provides steric hindrance and moderate electron-donating effects, influencing regioselectivity in further functionalization .

Synthetic Utility: BC0127 is frequently used as a chiral building block in asymmetric synthesis, with its amino group enabling incorporation into complex pharmacophores . A262800’s fluorination pattern is advantageous in medicinal chemistry for improving metabolic stability and bioavailability . The methoxy derivative (CAS 130403-95-1) may serve as a precursor for deprotection strategies, where the methoxy group is replaced with other functionalities .

Spectroscopic Data :

- BC0127’s structural confirmation includes IR and NMR spectra, with characteristic peaks for the carbamate (C=O stretch at ~1700 cm⁻¹) and aromatic protons (δ 7.2–7.4 ppm) .

- A262800’s ¹⁹F NMR would show two distinct fluorine resonances, while its ¹H NMR would lack protons at the 3-position due to fluorination .

Discussion:

- BC0127: Demonstrated utility in synthesizing quinazolinone derivatives (e.g., compound 6 in ), where its amino group facilitates nucleophilic attacks on electrophilic centers .

- A262800 : The difluoro motif is critical in modulating lipophilicity, a key parameter in CNS-targeting drug candidates .

- CAS 130403-95-1 : Methoxy groups are often employed as protecting groups; its use in furylpropyl carbamate synthesis (e.g., compound 4 in ) highlights compatibility with Lewis acid catalysts like BF₃•OEt₂ .

Biological Activity

Benzyl N-Benzylpyrrolidine-3-carboxylate is a chemical compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. The compound features a pyrrolidine ring, which is a common motif in many biologically active molecules, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound consists of:

- A pyrrolidine ring : A five-membered nitrogen-containing heterocycle.

- A benzyl group : Enhances lipophilicity and biological activity.

- A carboxylate group : Important for interaction with biological targets.

The mechanism of action involves the compound's ability to interact with specific molecular targets, such as enzymes or receptors. The pyrrolidine structure can mimic natural substrates or inhibitors, allowing modulation of biological pathways. Molecular docking studies have indicated that this compound can effectively bind to proteins, influencing their activity and leading to various biological effects.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit notable inhibitory effects against various pathogens, including Mycobacterium tuberculosis (Mtb). For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 2 to 8 µg/mL against both Mtb H37Rv and multidrug-resistant strains .

Cytotoxicity Studies

Cytotoxicity evaluations on human lung cancer cell lines (A549) revealed moderate cytotoxic effects. For example, some derivatives exhibited IC50 values around 15.8 to 22.6 µg/mL, indicating potential for further development as anticancer agents . The selection index (SI), which evaluates the therapeutic window, was favorable for certain compounds in this series.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been performed to optimize the biological activity of this compound derivatives. Variations in substituents on the benzyl and pyrrolidine rings have been explored to enhance potency and selectivity against targeted diseases like malaria and tuberculosis .

Case Study: Antitubercular Agents

In a study focused on antitubercular agents, several derivatives of this compound were synthesized and evaluated. The results indicated that modifications on the phenolic ring significantly impacted the inhibitory activity against Mtb. For instance, compounds with specific substitutions showed improved efficacy with MIC values as low as 5 µg/mL .

Case Study: Antimalarial Activity

Another study highlighted the potential of Benzyl N-Benzylpyrrolidine-3-carboxamide derivatives in malaria treatment. Compounds from this class exhibited promising antimalarial activity with an effective dose (ED99) around 30 mg/kg/day in mouse models. This suggests that structural optimization can lead to new therapeutic candidates for malaria .

Summary of Key Findings

| Biological Activity | Observations |

|---|---|

| Antimicrobial | MIC values: 2–8 µg/mL against Mtb |

| Cytotoxicity | IC50 values: 15.8–22.6 µg/mL on A549 cells |

| SAR Optimization | Improved potency through structural modifications |

Q & A

Q. What are the recommended synthetic routes for Benzyl N-Benzylpyrrolidine-3-carboxylate, and how can intermediates be validated?

Methodological Answer: Synthesis typically involves CBz (benzyloxycarbonyl) protection of pyrrolidine derivatives. For example, similar compounds like Benzyl 3-methoxy-1-pyrrolidinecarboxylate (CAS 130403-95-1) are synthesized via nucleophilic substitution or coupling reactions using benzyl chloroformate . Key steps include:

- Intermediate validation : Use H and C NMR to confirm substitution patterns. For instance, compare chemical shifts of pyrrolidine protons (δ ~2.5–3.5 ppm) and benzyl groups (δ ~4.5–5.5 ppm for CH) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., using ethanol) to isolate high-purity products .

Q. How should researchers characterize the physical and chemical stability of this compound under laboratory conditions?

Methodological Answer:

- Stability testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (4°C to 60°C), and light exposure. Monitor degradation via HPLC or TLC .

- Storage recommendations : Store in sealed containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation, as suggested for structurally related benzyl carbamates .

Advanced Research Questions

Q. How can researchers optimize asymmetric synthesis of this compound to achieve high enantiomeric excess (ee)?

Methodological Answer:

- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries (e.g., Evans oxazolidinones) in stereoselective alkylation or acylation steps .

- Kinetic resolution : Use enzymes like lipases (e.g., Candida antarctica Lipase B) to resolve racemic mixtures, as demonstrated in benzyl acetate biosynthesis .

- Analytical validation : Measure ee via chiral HPLC (e.g., Chiralpak® columns) or F NMR with chiral shift reagents .

Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural elucidation?

Methodological Answer:

- Multi-technique validation : Cross-validate NMR data with X-ray crystallography. For example, crystallographic data for related compounds (e.g., Benzyl 5-ferrocenyl-2-pyrazoline derivatives) resolve ambiguities in dihedral angles and hydrogen bonding .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data .

Q. What methodologies are recommended for analyzing byproducts in large-scale reactions involving this compound?

Methodological Answer:

- LC-MS/MS profiling : Use high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., de-benzylated or oxidized derivatives).

- Mechanistic studies : Perform O or H isotopic labeling to trace reaction pathways, as applied in enzymatic esterification studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.